![molecular formula C18H14Cl2N2O3S B2441180 [(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate CAS No. 1096074-57-5](/img/structure/B2441180.png)
[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyanomethyl group, a phenylcarbamoyl group, and a 2,5-dichlorophenylsulfanyl group, making it a subject of interest for researchers in chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate typically involves multi-step organic reactions. One common method includes the reaction of cyanomethyl phenylcarbamate with 2,5-dichlorothiophenol in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or sulfanyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran (THF) under an inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of [(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparación Con Compuestos Similares
[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate can be compared with other compounds having similar functional groups:
[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(2,4-dichlorophenyl)sulfanyl]acetate: Similar structure but with different chlorine substitution pattern, leading to variations in reactivity and biological activity.
[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(2,5-difluorophenyl)sulfanyl]acetate: Fluorine substitution instead of chlorine, which can affect the compound’s electronic properties and interactions with biological targets.
[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(2,5-dimethylphenyl)sulfanyl]acetate: Methyl groups instead of chlorine, resulting in different steric and electronic effects.
Propiedades
IUPAC Name |
[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-(2,5-dichlorophenyl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3S/c19-13-6-7-15(20)16(10-13)26-12-18(24)25-11-17(23)22(9-8-21)14-4-2-1-3-5-14/h1-7,10H,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVKJHUJYGCOFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC#N)C(=O)COC(=O)CSC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{3-[5-Oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl}piperidine-4-carboxamide](/img/structure/B2441097.png)
![8-[(dibenzylamino)methyl]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2441098.png)
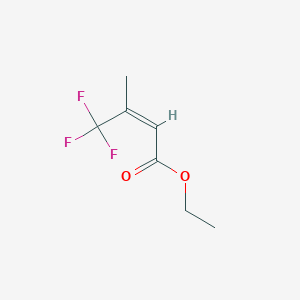
![N-(3-FLUOROPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2441101.png)
![N-(4-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2441103.png)
![4-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2441106.png)
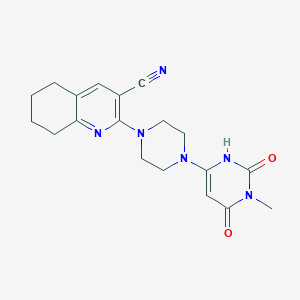
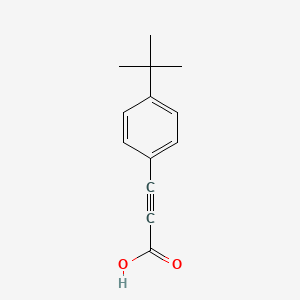
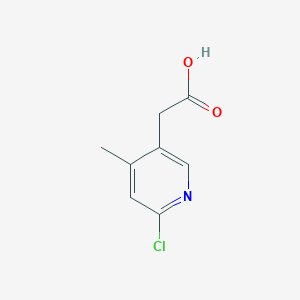
![1-{4-[(4-Fluorophenyl)methoxy]phenyl}ethan-1-amine](/img/structure/B2441116.png)
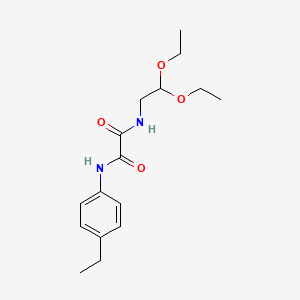
![5-chloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2441118.png)
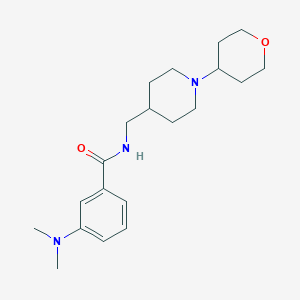
![3-[(3-methyl-2-pyridinyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B2441120.png)
